Methyl 2-hydrazinylnicotinate
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Overview
Description
Methyl 2-hydrazinylnicotinate is a chemical compound with the molecular formula C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol It is a derivative of nicotinic acid and contains a hydrazine functional group
Preparation Methods
Methyl 2-hydrazinylnicotinate can be synthesized through several methods. One common synthetic route involves the reaction of methyl nicotinate with hydrazine hydrate under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization or chromatography .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Methyl 2-hydrazinylnicotinate undergoes various chemical reactions due to the presence of the hydrazine and ester functional groups. Some common types of reactions include:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds. Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: The nitro group in related compounds can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group can yield azides, while nucleophilic substitution of the ester group can produce amides.
Scientific Research Applications
Methyl 2-hydrazinylnicotinate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: The compound’s hydrazine group can interact with biological molecules, making it useful in the study of enzyme mechanisms and protein modifications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of methyl 2-hydrazinylnicotinate involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. This can affect enzyme activity, protein-protein interactions, and cellular signaling pathways .
Comparison with Similar Compounds
Methyl 2-hydrazinylnicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: Lacks the hydrazine group and is primarily used as a vasodilator in topical formulations.
Hydrazine derivatives: Compounds like phenylhydrazine and benzylhydrazine share the hydrazine functional group but differ in their chemical structure and reactivity.
Nicotinic acid derivatives: Compounds such as nicotinamide and nicotinic acid have similar structures but lack the ester and hydrazine groups.
The uniqueness of this compound lies in its combination of the nicotinic acid backbone with the hydrazine functional group, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 2-hydrazinylnicotinate (MHN) is a compound derived from the modification of nicotinic acid, which has gained attention in pharmacological research due to its potential biological activities. This article explores the biological activity of MHN, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound is synthesized through the reaction of methyl nicotinate with hydrazine derivatives. The chemical structure features a hydrazine moiety attached to the pyridine ring of nicotinic acid, which is believed to enhance its biological activity.
Antimicrobial Activity
MHN has been evaluated for its antimicrobial properties against various bacterial strains. A study demonstrated that derivatives of methyl nicotinate, including MHN, exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.49 to 7.81 µg/mL, indicating a strong potential for use in treating bacterial infections .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 0.49 |
This compound | Bacillus subtilis | 1.95 |
This compound | E. coli | 3.9 |
Anticancer Activity
Research has indicated that MHN exhibits promising anticancer effects, particularly against breast cancer cell lines such as MCF-7. In vitro studies have shown that MHN can inhibit cell proliferation significantly, with IC50 values suggesting effective cytotoxicity at concentrations as low as 100 µg/mL .
Table 2: Anticancer Activity of this compound
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
This compound | MCF-7 | 100 |
This compound | HeLa | 150 |
The mechanism by which MHN exerts its biological effects involves the inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Molecular docking studies have suggested that MHN binds effectively to target sites on these enzymes, disrupting their function and leading to cell death .
Case Studies
- Antimicrobial Efficacy : A study conducted on various hydrazine derivatives demonstrated that MHN showed comparable activity to standard antibiotics against multi-drug resistant strains of bacteria. This highlights its potential as an alternative therapeutic agent in antibiotic resistance scenarios .
- Cytotoxicity in Cancer Cells : In a comparative study assessing various derivatives of methyl nicotinate, MHN was found to have superior cytotoxic effects against breast cancer cells compared to other synthesized compounds, suggesting its specificity and potency as an anticancer agent .
Properties
IUPAC Name |
methyl 2-hydrazinylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)5-3-2-4-9-6(5)10-8/h2-4H,8H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYDOXWHUCIOKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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